molecular formula C25H27BrN2O4S B296919 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide

Cat. No.: B296919
M. Wt: 531.5 g/mol
InChI Key: LPVAANDMEGOYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide, also known as BMS-986165, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide inhibits the TYK2 enzyme, which is involved in the signaling pathway of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, this compound can block the production of pro-inflammatory cytokines and reduce inflammation. This mechanism of action is different from other treatments for autoimmune diseases, which target specific cytokines or immune cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low clearance. This compound has also been shown to have a low potential for drug-drug interactions, which is important for patients who may be taking multiple medications.

Advantages and Limitations for Lab Experiments

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to optimize its potency and selectivity. In addition, this compound has been shown to have good oral bioavailability and low clearance, which makes it suitable for in vivo studies. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action and safety profile are still being studied. In addition, the cost of synthesizing this compound may be a limiting factor for some research groups.

Future Directions

There are several future directions for research on 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide. One area of interest is to further investigate its mechanism of action and its effects on different cytokines and immune cells. Another area of interest is to evaluate its safety and efficacy in clinical trials for different autoimmune diseases. In addition, there is potential to develop this compound as a combination therapy with other treatments for autoimmune diseases. Finally, there is potential to modify the structure of this compound to optimize its potency and selectivity for TYK2 inhibition.

Synthesis Methods

The synthesis of 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-4-methoxyaniline, which is reacted with 4-methylbenzenesulfonyl chloride to form 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylaniline}. This intermediate is then reacted with N-(2-isopropylphenyl)acetamide to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity.

Scientific Research Applications

2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide has been shown to be a potent inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of various cytokines that play a role in autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

Properties

Molecular Formula

C25H27BrN2O4S

Molecular Weight

531.5 g/mol

IUPAC Name

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H27BrN2O4S/c1-17(2)21-7-5-6-8-23(21)27-25(29)16-28(19-11-9-18(3)10-12-19)33(30,31)20-13-14-24(32-4)22(26)15-20/h5-15,17H,16H2,1-4H3,(H,27,29)

InChI Key

LPVAANDMEGOYKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.